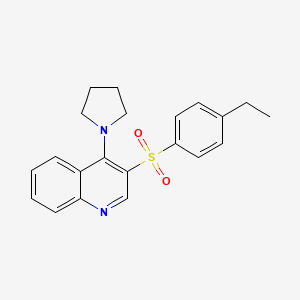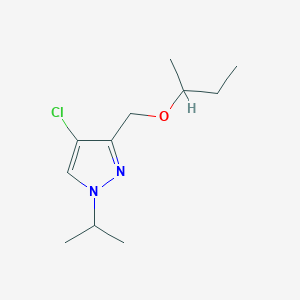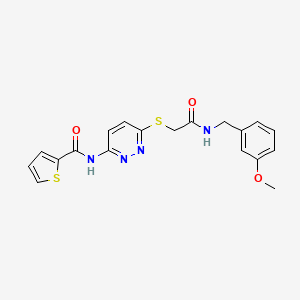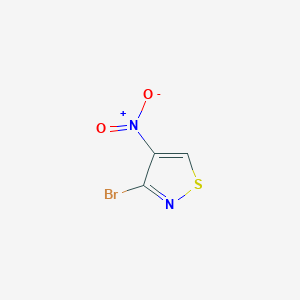
1-(4-Aminofenil)-3-(4-metoxifenil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conversión Fototérmica y Radicales Orgánicos
Antecedentes: La ingeniería de donantes juega un papel crucial en el control de las interacciones de transferencia de carga intramolecular (ICT) dentro de las moléculas donante-aceptor (D-A). Un estudio reciente investigó los efectos de incorporar diferentes cantidades de unidades de difenilamina (DPA) en los radicales tris(2,4,6-triclorofenil)metil (TTM) . Estos radicales son compuestos orgánicos con aplicaciones potenciales en terapia fototérmica.
Hallazgos:Implicaciones: Estos hallazgos sugieren que los radicales orgánicos como TTM-BDPA y TTM-TDPA son prometedores para aplicaciones de terapia fototérmica en un futuro próximo.
Conectores Redox-Activos en Marcos de Coordinación
Antecedentes: La incorporación de conectores redox-activos en marcos de coordinación mejora sus propiedades. Un conector de este tipo es la tris(4-(1H-1,2,4-triazol-1-il)fenil)amina (TTPA).
Investigación:Mecanismo De Acción
Target of Action
The primary targets of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea are antipsychotic proteins such as 7LIA, 6DZV, and 7LI6 . These proteins play a crucial role in the regulation of neurotransmission in the brain, and their interaction with the compound can lead to changes in neuronal activity.
Mode of Action
1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea interacts with its targets by binding to them. This binding reduces the energy of the proteins, with the 6DZV protein achieving the lowest binding energy, reaching -6.57 kcal/mol . This interaction leads to changes in the structure and function of the proteins, affecting their ability to regulate neurotransmission.
Pharmacokinetics
The pharmacokinetics of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. According to Lipinski’s criterion, the compound has potential for pharmaceutical use . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea. For instance, the polarity of solvents is strongly correlated with their electrical properties . In addition, the compound’s chemical hardness increases while its chemical softness decreases in the presence of toluene, a solvent renowned for its high polarity . This leads to enhanced stability and a decreased sensitivity to negative effects caused by elevated activity . Therefore, the environment in which the compound is administered can significantly impact its effectiveness.
Propiedades
IUPAC Name |
1-(4-aminophenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-8-6-12(7-9-13)17-14(18)16-11-4-2-10(15)3-5-11/h2-9H,15H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTLZJANTKDUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2533080.png)
![Furan-3-yl-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2533081.png)
![3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533082.png)



![N-[(3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-2-chloroacetamide](/img/structure/B2533091.png)
![2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2533094.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2533096.png)
![(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2533098.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2533100.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533101.png)
![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2533102.png)
